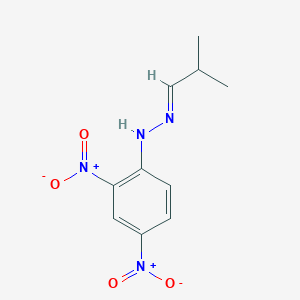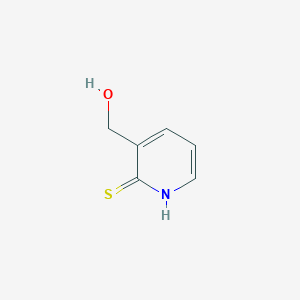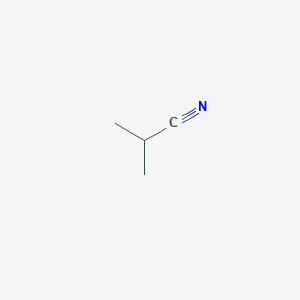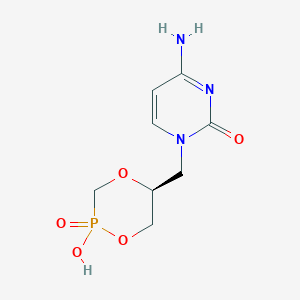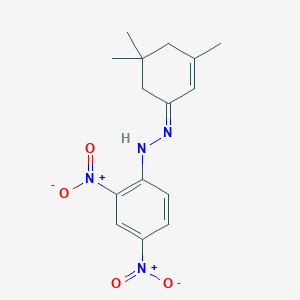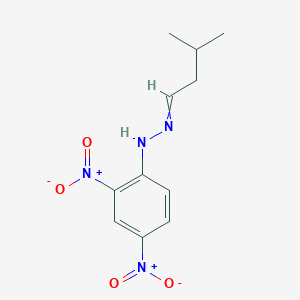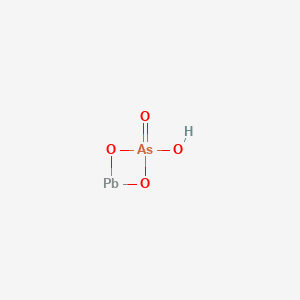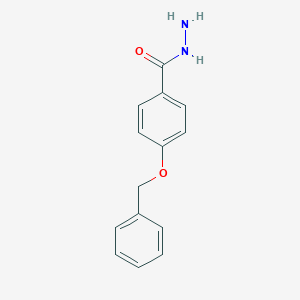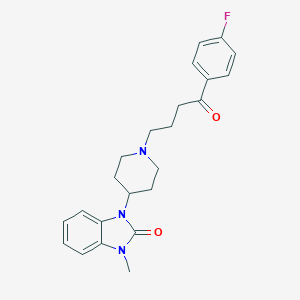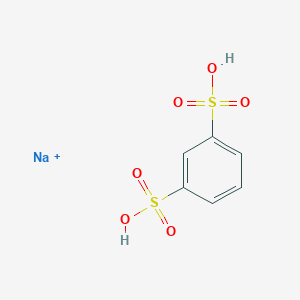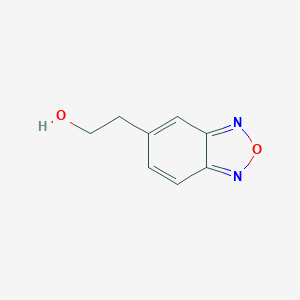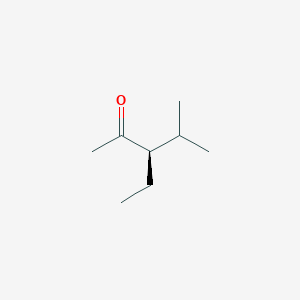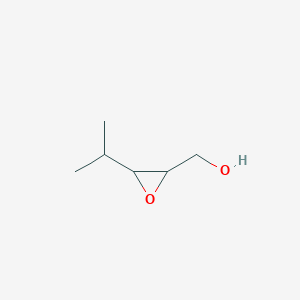
3-Isopropyloxirane-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyloxirane-2-methanol is a chemical compound that belongs to the class of organic compounds known as alcohols. It is also referred to as 2-methoxy-1-(3-methyl-3-oxiranyl)propan-1-ol. This compound has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Mechanism Of Action
The mechanism of action of 3-Isopropyloxirane-2-methanol is not fully understood. However, it is believed to work by disrupting the cell membrane of fungi and other microorganisms, leading to their death. It may also work by interfering with the normal metabolic processes of these organisms.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Isopropyloxirane-2-methanol are not well documented. However, it has been shown to have low toxicity and is considered relatively safe for use in laboratory experiments.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Isopropyloxirane-2-methanol in laboratory experiments include its low toxicity, ease of synthesis, and potential applications in various fields. However, its limitations include its limited solubility in water and its potential to react with other chemicals.
Future Directions
There are several future directions for the study of 3-Isopropyloxirane-2-methanol. These include further investigation of its potential applications in medicine, agriculture, and industry, as well as the development of new synthesis methods and the optimization of existing ones. Additionally, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 3-Isopropyloxirane-2-methanol can be achieved through several methods, including the reaction of propylene oxide with methanol in the presence of a catalyst. Other methods involve the use of different reagents and catalysts, such as sulfuric acid and sodium hydroxide.
Scientific Research Applications
3-Isopropyloxirane-2-methanol has been extensively studied for its potential applications in various scientific fields. In medicine, it has been investigated for its potential use as an antifungal agent due to its ability to inhibit the growth of pathogenic fungi. In agriculture, it has been studied for its potential use as a pesticide due to its ability to repel insects and pests. In industry, it has been investigated for its potential use as a solvent and as a starting material for the synthesis of other compounds.
properties
CAS RN |
125473-29-2 |
|---|---|
Product Name |
3-Isopropyloxirane-2-methanol |
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(3-propan-2-yloxiran-2-yl)methanol |
InChI |
InChI=1S/C6H12O2/c1-4(2)6-5(3-7)8-6/h4-7H,3H2,1-2H3 |
InChI Key |
MRGITZIKRXYSEO-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(O1)CO |
Canonical SMILES |
CC(C)C1C(O1)CO |
synonyms |
D-erythro-Pentitol, 3,4-anhydro-1,2-dideoxy-2-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



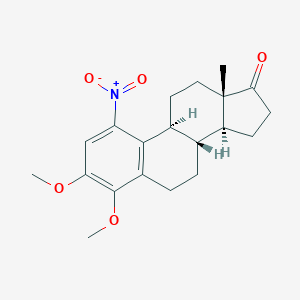
![N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B166226.png)
